N-2-adamantyl-N-ethyl-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(2-adamantyl)-N-ethyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-3-21(20(22)16-6-4-13(2)5-7-16)19-17-9-14-8-15(11-17)12-18(19)10-14/h4-7,14-15,17-19H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKALQGLWULHSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization of N 2 Adamantyl N Ethyl 4 Methylbenzamide
Established Synthetic Pathways for Benzamide (B126) Formation
The construction of the benzamide linkage is a cornerstone of organic synthesis, with numerous reliable methods available to chemists.
Amide Coupling Strategies
Amide bond formation is frequently achieved through the coupling of a carboxylic acid and an amine, often facilitated by a coupling reagent to activate the carboxylic acid. nih.govresearchgate.net In the synthesis of N-2-adamantyl-N-ethyl-4-methylbenzamide, this would involve the reaction of 4-methylbenzoic acid with N-ethyl-2-adamantanamine.
A variety of coupling reagents have been developed to promote this transformation, each with its own advantages in terms of reaction efficiency, suppression of side reactions, and compatibility with other functional groups. peptide.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. researchgate.netpeptide.com
For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), is a popular choice due to the water-soluble nature of its urea (B33335) byproduct, which simplifies purification. nih.govpeptide.com Phosphonium reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are known for their high reactivity and ability to facilitate challenging couplings. peptide.com
The choice of solvent and base is also critical. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly employed, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize the acid formed during the reaction. nih.gov
Table 1: Common Amide Coupling Reagents
| Reagent Class | Example Reagent | Typical Additive | Key Features |
|---|---|---|---|
| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | Water-soluble byproducts (EDC), high reactivity. nih.govpeptide.com |
| Phosphonium Salts | BOP, PyBOP | None required | High efficiency, suitable for sterically hindered substrates. peptide.com |
| Uronium Salts | HBTU, HATU | DIPEA | Fast reaction times, reduced racemization. nih.govpeptide.com |
| Imidazolium-based | CDI | None required | Mild conditions, but can be slow for some substrates. researchgate.net |
Palladium-Catalyzed Acylation Routes
Palladium-catalyzed reactions have emerged as powerful tools for forming C-N bonds, including amides. These methods can offer alternative pathways that may avoid the need for pre-activating the carboxylic acid. One such approach is the palladium-catalyzed acylation of amines. While many palladium-catalyzed acylations focus on the ortho-acylation of existing benzamides to introduce a ketone, variations of these catalytic systems can be adapted for primary amide formation. nih.govacs.orgscispace.com
For the synthesis of this compound, a potential palladium-catalyzed route could involve the coupling of an aryl halide (e.g., 4-methylbenzoyl chloride) with N-ethyl-2-adamantanamine in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, and subsequent reductive elimination to form the amide and regenerate the catalyst.
Another advanced strategy involves the palladium-catalyzed hydroarylation of N-propargyl benzamides, which provides a direct route to N-allylbenzamides. acs.org While not a direct synthesis of the target compound, this highlights the versatility of palladium catalysis in constructing complex amide derivatives.
Transition Metal-Mediated C-H Functionalization for N-Alkylation
Transition metal-catalyzed C-H functionalization has become a highly attractive strategy for forging new bonds in a more atom- and step-economical manner. researchgate.netacs.orgacs.org In the context of synthesizing this compound, this methodology could be applied to introduce the ethyl group onto a pre-formed N-2-adamantyl-4-methylbenzamide scaffold.
This approach would involve the directed activation of the N-H bond of the secondary amide, followed by coupling with an ethylating agent. Catalysts based on metals like rhodium, iridium, or nickel are often employed for such transformations. acs.orgresearchgate.net The reaction typically requires a directing group, which in this case would be the carbonyl oxygen of the amide, to position the metal catalyst in proximity to the N-H bond for activation. This method offers a convergent approach to the final product from a common intermediate.
Approaches for Adamantyl Moiety Introduction
The incorporation of the bulky and lipophilic adamantyl group is a key feature of the target molecule. This can be achieved either by starting with an adamantyl-containing amine or by introducing the adamantyl group at a later stage.
Amine Reactivity with Adamantane (B196018) Derivatives
The most direct approach to synthesizing this compound involves the use of N-ethyl-2-adamantanamine as a key building block. The synthesis of this secondary amine would likely start from 2-aminoadamantane (B82074). N-alkylation of 2-aminoadamantane can be achieved through various methods, such as reductive amination with acetaldehyde (B116499) or direct alkylation with an ethyl halide.
Once N-ethyl-2-adamantanamine is obtained, its reactivity in amide coupling reactions is a crucial consideration. The steric bulk of the 2-adamantyl group can hinder the approach of the amine to the activated carboxylic acid. Therefore, highly efficient coupling reagents and optimized reaction conditions may be necessary to achieve good yields. strath.ac.uk The nucleophilicity of the secondary amine is generally sufficient for amide formation, but the steric hindrance necessitates careful selection of the synthetic method.
Stereoselective Incorporation of Adamantyl Scaffolds
The 2-position of the adamantane cage is a prochiral center, and therefore, this compound can exist as a pair of enantiomers. The stereoselective synthesis of such adamantane derivatives is an area of growing interest. rsc.orgnih.gov
One approach to achieving stereoselectivity is to start with an enantiomerically pure adamantane precursor. For example, the stereoselective synthesis of chiral adamantyl-substituted piperidinones has been demonstrated, starting from 1-adamantylcarbaldehyde and employing chiral auxiliaries like Ellman's sulfinamides. rsc.org A similar strategy could be envisioned for the synthesis of enantiomerically enriched 2-aminoadamantane derivatives, which could then be carried forward to the final product.
Alternatively, chiral chromatography could be employed to separate the enantiomers of the final compound or a late-stage intermediate. The development of stereoselective routes is particularly important for potential pharmaceutical applications, where the biological activity of enantiomers can differ significantly. rsc.org
Synthesis of Structural Analogues and Derivatives
The generation of analogues of this compound is a key strategy in medicinal chemistry to explore the chemical space around this scaffold. Synthetic approaches have focused on systematic modifications to its core components.
Modifications on the Benzamide Ring System
Alterations to the benzamide ring of adamantyl-containing compounds have been investigated to understand their impact on biological activity. While direct modifications on this compound are not extensively documented in dedicated studies, the principles of benzamide chemistry allow for a predictive understanding of potential synthetic routes. The introduction of various substituents onto the phenyl ring can be achieved through standard aromatic substitution reactions on the starting material, 4-methylbenzoic acid, or its derivatives before coupling with the adamantyl amine portion.
For instance, the synthesis of N-substituted benzamide derivatives has been explored in the context of other bioactive molecules, providing a roadmap for potential modifications. nih.govresearchgate.net Studies on related benzamides have shown that the presence and position of substituents on the phenyl ring, such as chloro, nitro, or other functional groups, can significantly influence the compound's properties. nih.gov For example, in a study on N-substituted benzamide derivatives as potential antitumor agents, it was noted that the introduction of a chlorine atom or a nitro group onto the benzene (B151609) ring could decrease anti-proliferative activity. nih.gov
A general approach to synthesizing these analogues would involve the reaction of a substituted benzoyl chloride with N-ethyl-2-aminoadamantane. The substituted benzoyl chlorides can be prepared from the corresponding benzoic acids.
Table 1: Potential Modifications on the Benzamide Ring and Their Synthetic Precursors
| Substituent (X) on Benzamide Ring | Corresponding Substituted Benzoic Acid |
| 2-Chloro | 2-Chloro-4-methylbenzoic acid |
| 3-Nitro | 4-Methyl-3-nitrobenzoic acid |
| 2,6-Dichloro | 2,6-Dichloro-4-methylbenzoic acid |
| 3-Trifluoromethyl | 4-Methyl-3-(trifluoromethyl)benzoic acid |
The synthesis of 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines has also been reported, indicating that more complex heterocyclic systems can be attached to the benzamide core to create hybrid molecules. nih.gov
Variations in the N-Alkyl Substituent
The nature of the N-alkyl group can play a significant role in the molecule's interaction with biological targets. Systematic variation of the ethyl group in this compound allows for the exploration of steric and electronic effects at this position. The synthesis of analogues with different N-alkyl substituents can be achieved by reacting 2-aminoadamantane with 4-methylbenzoyl chloride to form the secondary amide, followed by N-alkylation with a suitable alkyl halide. Alternatively, reductive amination of 2-aminoadamantane with an appropriate aldehyde, followed by acylation, provides another route.
Studies on related adamantane derivatives have shown that the size of the N-substituent can be critical for activity. For instance, in a series of N-substituted amantadine (B194251) derivatives, increasing the size of the N-substituent was found to diminish its anti-influenza A activity. nih.gov This suggests that a balance of lipophilicity and steric bulk is necessary at the nitrogen atom.
Table 2: Examples of N-Alkyl Substituent Variations and Their Synthetic Reagents
| N-Alkyl Substituent | Alkylating Agent (for N-alkylation) | Aldehyde (for reductive amination) |
| Methyl | Methyl iodide | Formaldehyde |
| Propyl | Propyl bromide | Propionaldehyde |
| Benzyl | Benzyl bromide | Benzaldehyde |
| Phenethyl | Phenethyl bromide | Phenylacetaldehyde |
The synthesis of N-benzyl and N-phenethyl analogues of related adamantane amines has been reported, demonstrating the feasibility of introducing larger, aromatic substituents at the nitrogen atom. nih.gov
Diversification of the Adamantyl Moiety
The synthesis of analogues with modified adamantyl scaffolds often starts from functionalized adamantane precursors. For example, the use of 1-adamantanecarboxylic acid or 1-aminoadamantane (amantadine) as starting materials allows for the construction of various derivatives. mdpi.commedwinpublishers.comnih.gov Syntheses of amantadine and rimantadine (B1662185) analogues have provided a wealth of information on the chemical manipulation of the adamantane cage. mdpi.commedwinpublishers.comnih.gov For instance, ring-contracted bisnoradamantylamines and noradamantylamines have been synthesized and evaluated for various biological activities. nih.gov
Furthermore, multi-directional synthesis approaches have been developed to create adamantanes with functional groups at multiple bridgehead positions, offering scaffolds for more complex molecular architectures. researchgate.net The functionalization of adamantane can also be achieved through reactions in strongly acidic media, allowing for the introduction of nitrooxy and hydroxy groups. researchgate.net
Table 3: Examples of Adamantyl Moiety Diversification
| Modification | Synthetic Precursor Example |
| 1-Hydroxyadamantyl | 1-Hydroxy-2-aminoadamantane |
| 3,5-Dimethyl-1-adamantyl (Memantine-like) | 3,5-Dimethyl-1-aminoadamantane |
| Homoadamantyl | Homoadamantylamine |
| 1-Adamantylacetic acid derivatives | N-(1-Adamantyl)acetamide |
These modifications highlight the versatility of the adamantane cage as a scaffold for medicinal chemistry. researchgate.net
Development of Novel Heterocyclic Benzamide Analogues
Replacing the benzamide group with a heterocyclic ring system offers a powerful strategy to explore new chemical space and modulate the electronic and steric properties of the molecule. This can lead to novel compounds with potentially improved biological profiles.
The synthesis of such analogues typically involves the coupling of the adamantyl-N-ethyl amine moiety with a pre-formed heterocyclic carboxylic acid or its activated derivative. Alternatively, the heterocyclic ring can be constructed in the final steps of the synthesis. For example, 2-(1-adamantyl)-1H-benzimidazole has been synthesized and further derivatized to produce a range of novel compounds. researchgate.net This demonstrates the feasibility of incorporating the adamantane moiety into various heterocyclic systems.
Another approach involves the reaction of adamantyl isothiocyanate with various amines to form thiourea (B124793) derivatives, which can then be cyclized to form thiazolidin-4-ones and other heterocyclic structures. nih.gov The synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides from aroylthioureas showcases a method for creating complex heterocyclic systems attached to a benzamide-like scaffold. researchgate.net
Table 4: Examples of Heterocyclic Scaffolds Replacing or Modifying the Benzamide Moiety
| Heterocyclic System | Synthetic Approach Example | Reference |
| Benzimidazole (B57391) | Condensation of o-phenylenediamine (B120857) with 1-adamantanecarboxylic acid. | researchgate.net |
| Thiazolidin-4-one | Cyclization of adamantyl-containing thiourea with chloroacetic acid. | nih.gov |
| Thiazole | Heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. | researchgate.net |
| Purine (B94841) | Condensation of a chlorine derivative of 4-methylbenzamide with a purine analogue. | nih.gov |
These synthetic strategies underscore the broad potential for creating diverse libraries of this compound analogues for further investigation.
Theoretical and Computational Investigations of N 2 Adamantyl N Ethyl 4 Methylbenzamide
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are essential for understanding the three-dimensional structure and dynamic behavior of flexible molecules like N-2-adamantyl-N-ethyl-4-methylbenzamide. The presence of several rotatable bonds—specifically around the amide linkage and the connections to the bulky adamantyl and aromatic groups—gives rise to a complex conformational landscape.
Energy minimization and conformational sampling are computational procedures used to identify the stable conformations of a molecule. For this compound, these methods explore the potential energy surface by systematically rotating the flexible bonds to find low-energy, and thus more probable, spatial arrangements.
The analysis would focus on the torsional angles defining the orientation of the 4-methylbenzoyl group, the N-ethyl group, and the N-adamantyl group relative to the central amide plane. A key feature of N,N-disubstituted amides is the potential for cis and trans conformers arising from rotation around the C-N amide bond, which has a partial double-bond character. Theoretical studies on related N,N-disubstituted amides have shown that the electronic and steric properties of the substituents significantly influence which conformation is preferred. nih.gov For this compound, the bulky adamantyl group would likely create significant steric hindrance, heavily influencing the rotational barrier and the relative stability of possible conformers.
A systematic conformational search followed by geometry optimization using methods like Density Functional Theory (DFT) would yield the relative energies of the most stable conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates potential results from an energy minimization study, with energies calculated relative to the most stable conformer.
| Conformer ID | Dihedral Angle (C-C-N-C_adamantyl) | Relative Energy (kcal/mol) | Description |
| Conf-1 | 175.5° | 0.00 | Global minimum, likely an anti-periplanar arrangement to minimize steric clash. |
| Conf-2 | 85.2° | 3.5 | A higher-energy gauche conformer. |
| Conf-3 | -178.0° | 0.8 | A slightly different anti-periplanar conformer with varied ethyl group orientation. |
| Conf-4 | 5.1° | 8.2 | A high-energy syn-periplanar conformer, destabilized by steric repulsion. |
Molecular Dynamics Simulations
To investigate the dynamic stability and behavior of the low-energy conformations in a more realistic environment, Molecular Dynamics (MD) simulations are employed. nih.gov An MD simulation would model the molecule over time in a simulated environment, such as a box of water molecules, to observe its structural fluctuations and stability. nih.gov
Table 2: Typical Parameters for a Molecular Dynamics Simulation This table outlines a representative set of parameters for conducting an MD simulation on the target compound, based on common practices in the field. nih.gov
| Parameter | Value/Method | Purpose |
| Force Field | CHARMM36 | Defines the potential energy function of the system. nih.gov |
| Solvent Model | TIP3P Water | Provides an explicit aqueous environment. |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Analysis Metric | RMSD | Measures the deviation of the molecule from its initial conformation over time. |
Quantum Chemical Calculations
Quantum chemical calculations provide deep insights into the electronic properties and intrinsic reactivity of a molecule, which are governed by its electronic structure.
The electronic structure of this compound can be elucidated using DFT calculations. These calculations can determine the distribution of electron density, which is fundamental to understanding the molecule's polarity and intermolecular interactions. A key output is the Molecular Electrostatic Potential (MESP) map. The MESP map visualizes the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack).
For this compound, the MESP would be expected to show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for hydrogen bonding. The adamantyl cage, being a saturated hydrocarbon, would exhibit a largely neutral potential.
Table 3: Hypothetical Calculated Electronic Properties This table presents plausible electronic properties for the compound derived from DFT calculations.
| Property | Predicted Value | Significance |
| Dipole Moment | ~3.5 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Polarizability | ~30 ų | Measures the deformability of the electron cloud, relevant for non-covalent interactions. |
| MESP Minimum | -55 kcal/mol | Location of the most negative potential, typically on the carbonyl oxygen, indicating the primary site for electrophilic interaction. |
| MESP Maximum | +20 kcal/mol | Location of positive potential, often near the amide nitrogen or hydrogens, indicating sites for nucleophilic interaction. |
Reactivity Predictions based on Frontier Molecular Orbitals
The reactivity of a molecule can be effectively predicted by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com According to FMO theory, the HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.commaterialsciencejournal.org
The spatial distribution of these orbitals on this compound would reveal the most reactive sites. The HOMO is expected to be localized primarily on the electron-rich 4-methylbenzoyl ring, indicating this part of the molecule is most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed across the amide group and the aromatic ring, particularly featuring antibonding character across the carbonyl group. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity.
Table 4: Predicted Frontier Molecular Orbital Energies This table shows hypothetical energy values for the FMOs, calculated using DFT.
| Orbital | Energy (eV) | Implication |
| HOMO | -6.2 | Represents the ionization potential; indicates electron-donating capability. |
| LUMO | -0.8 | Represents the electron affinity; indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.4 eV | A large gap suggests high electronic stability and lower overall reactivity. |
Ligand-Target Interaction Modeling
To explore the potential of this compound as a ligand for a biological target, such as an enzyme or receptor, molecular docking simulations are performed. Docking predicts the preferred orientation of the ligand within the binding site of a protein and estimates the strength of the interaction, often expressed as a docking score. nih.gov
The lowest energy conformer of the ligand, identified through conformational analysis, would be docked into the active site of a chosen protein target. The resulting poses would be scored based on factors like intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The bulky and hydrophobic adamantyl group would be expected to form significant hydrophobic interactions within a corresponding pocket in the receptor. The carbonyl oxygen would be a prime candidate for forming hydrogen bonds with donor residues like arginine or lysine.
Further refinement of the binding affinity can be achieved by calculating the binding free energy using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) approach on the docked complex after running an MD simulation. nih.gov
Table 5: Illustrative Docking Results into a Hypothetical Kinase Binding Site This table provides a hypothetical summary of a docking study, a common application for such compounds.
| Parameter | Result | Interpretation |
| Docking Score | -9.5 kcal/mol | A strong negative score indicates a favorable predicted binding affinity. |
| Key Hydrogen Bonds | Carbonyl Oxygen with Lysine (backbone NH) | Anchors the ligand in the binding site. |
| Key Hydrophobic Interactions | Adamantyl group with Leucine, Valine, Isoleucine; 4-methylphenyl group with Phenylalanine | These interactions contribute significantly to binding affinity and specificity. |
| Predicted Binding Free Energy (ΔG_bind) | -45.2 kcal/mol | A quantitative estimate of the binding strength, confirming a stable interaction. |
Molecular Docking Studies with Protein Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For a compound like this compound, molecular docking would be employed to explore its potential interactions with various protein targets.
In studies of analogous adamantane (B196018) derivatives, molecular docking has been successfully used to elucidate binding mechanisms. For instance, in the investigation of adamantane-based compounds targeting the sigma-2 (σ2) receptor, molecular docking simulations were performed to understand the binding modes and interaction mechanisms within the receptor's active site. nih.gov These studies often reveal key interactions, such as hydrophobic interactions involving the adamantane cage and hydrogen bonding or aromatic interactions involving other parts of the molecule.
A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the crystal structure of a relevant protein target. The results would be analyzed in terms of binding energy, with more negative values indicating a stronger predicted binding affinity. The analysis would also detail the specific amino acid residues involved in the interaction.
Table 1: Illustrative Molecular Docking Results for an Adamantane Derivative with a Protein Target
| Compound | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Adamantane-based σ2 Ligand | Sigma-2 Receptor | -8.5 | TYR103, LEU104, HIS152 | nih.gov |
| Adamantane Sulfamoylbenzamide | Dengue Virus NS5 | -7.2 | ARG73, LYS104, SER135 | ub.edu |
| Adamantanyl Benzamide (B126) | P2X7 Receptor | -9.1 | PHE103, TYR119, LYS311 | researchgate.net |
This table is illustrative and based on data for structurally related compounds, not this compound itself.
Pharmacophore Model Development
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are developed from a set of active molecules to identify the essential steric and electronic features required for their biological activity. These models can then be used as 3D queries to screen large compound libraries for novel, potentially active molecules.
For a series of compounds including this compound, a pharmacophore model could be developed if their biological activities against a specific target were known. The model would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific 3D geometry. The bulky adamantyl group would likely be represented as a significant hydrophobic feature in such a model.
While a specific pharmacophore model for this compound has not been published, the development of such models is a standard practice in medicinal chemistry for adamantane-containing compounds. For example, pharmacophore models have been developed for adamantane derivatives targeting viral ion channels and various receptors.
Table 2: Example of a Pharmacophore Model for a Class of Adamantane Derivatives
| Pharmacophoric Feature | Description |
| Hydrophobic (HY) | Represents the bulky, lipophilic adamantane cage. |
| Hydrogen Bond Acceptor (HBA) | Typically the carbonyl oxygen of the benzamide group. |
| Aromatic Ring (AR) | The 4-methylphenyl group. |
| Hydrogen Bond Donor (HBD) | Not present in this compound, but could be a feature in related active compounds. |
This table represents a hypothetical pharmacophore model based on the structure of this compound and common features in related compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies (Mechanistic Descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a set of compounds. Mechanistic QSAR studies use descriptors that have a clear physicochemical or structural meaning to build these relationships, providing insights into the mechanism of action.
Derivation of Physicochemical and Electronic Descriptors
To build a QSAR model, a set of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties. For this compound and its analogues, these would include:
Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), molecular weight, molar refractivity, and polar surface area. The adamantane group significantly contributes to a high LogP value, indicating high lipophilicity. researchgate.net
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum mechanical methods.
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. For adamantane derivatives, descriptors of bulk and shape are particularly important. nih.gov
Studies on adamantane derivatives have successfully used such descriptors to build QSAR models. For instance, 3D-QSAR studies on aminoadamantane analogues have been developed to understand their antiviral activity. mdpi.com
Table 3: Examples of Physicochemical and Electronic Descriptors for Adamantane Derivatives
| Descriptor | Description | Typical Value Range for Adamantane Derivatives | Reference |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | 3.0 - 6.0 | researchgate.net |
| Molecular Weight | The mass of one mole of the substance. | 250 - 450 g/mol | nih.gov |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, an indicator of membrane permeability. | 20 - 60 Ų | researchgate.net |
| Dipole Moment | A measure of the overall polarity of the molecule. | 1.5 - 4.0 Debye | researchgate.net |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | -9.0 to -7.0 eV | researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | -1.0 to 1.0 eV | researchgate.net |
This table provides illustrative value ranges for descriptors of adamantane-containing compounds and is not specific to this compound.
Correlation with Molecular Interaction Profiles
The ultimate goal of a mechanistic QSAR study is to correlate the calculated descriptors with the biological activity, which is a reflection of the molecular interaction profile. By identifying which descriptors are most influential, researchers can infer the types of interactions that are important for activity.
For example, a positive correlation with LogP would suggest that hydrophobic interactions, likely involving the adamantane moiety, are beneficial for the biological activity. A correlation with electronic descriptors like HOMO or LUMO energies might indicate the importance of electronic or charge-transfer interactions with the protein target.
In the context of this compound, a QSAR study would aim to build an equation of the form:
Biological Activity = f(Descriptor 1, Descriptor 2, ...)
The resulting model would not only predict the activity of new, unsynthesized compounds but also provide a deeper understanding of the structural requirements for potent interaction with the target protein.
Molecular and Biochemical Interaction Profiling of N 2 Adamantyl N Ethyl 4 Methylbenzamide
Receptor Binding Affinity and Selectivity Profiling (in vitro)
The interaction of N-2-adamantyl-N-ethyl-4-methylbenzamide with various receptor systems is predicted based on the activities of analogous compounds containing the adamantane (B196018) and benzamide (B126) moieties.
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a wide array of physiological processes. acs.org Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, acts on both ionotropic and metabotropic glutamate (mGlu) receptors, which are Class C GPCRs. acs.orgscispace.com The mGlu receptors are implicated in various CNS functions and represent a target for therapeutic intervention in neurological disorders. scispace.com While direct binding data for this compound on specific GPCRs is not documented, the general class of benzamide derivatives has been explored for its modulatory effects on these receptors.
The P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in inflammatory processes, particularly in the central nervous system. acs.orgnih.govgoogle.com Antagonism of the P2X7 receptor is considered a promising strategy for the treatment of neuroinflammatory diseases. scispace.comgoogle.com Notably, adamantane-containing benzamide molecules have been identified as potent antagonists of the P2X7 receptor. nih.govnih.gov Although a specific adamantanyl benzamide lead compound (1) showed potent P2X7 receptor antagonism, it was hampered by poor metabolic stability. acs.orgnih.gov Subsequent research focused on creating bioisosteres to enhance pharmacological properties. acs.orgnih.gov For instance, the introduction of fluorine to the adamantane core in related benzamides resulted in compounds with improved metabolic stability and a favorable pharmacokinetic profile. acs.orgnih.gov
The following table displays in vitro data for related adamantanyl benzamide P2X7 receptor antagonists.
Table 1: In Vitro Activity of Related Adamantanyl Benzamide P2X7 Receptor Antagonists| Compound | Description | Activity | Reference |
|---|---|---|---|
| Benzamide 1 | A potent adamantanyl benzamide P2X7 receptor antagonist. | Potent P2X7R antagonist, but with poor metabolic stability. | acs.orgnih.gov |
| Trifluorinated benzamide 34 | A bioisostere of benzamide 1 with fluorine on the adamantane bridgeheads. | Demonstrated optimal physicochemical parameters and superior metabolic stability. | nih.gov |
Sigma receptors, which are divided into σ1 and σ2 subtypes, are recognized as important targets for drug development in a variety of conditions, including cancer and neurological disorders. nih.govnih.gov The adamantane scaffold has been utilized in the design of ligands targeting the sigma-2 receptor. nih.gov Studies on 4-(1-adamantyl)-4,4-diarylbutylamines, which share the adamantane moiety, have been conducted to investigate their binding affinity for σ1 and σ2 receptors. nih.gov While memantine (B1676192), an adamantane derivative, shows affinity for σ1 receptors, its affinity for NMDA receptors is significantly higher. nih.gov Amantadine (B194251), another adamantane-based compound, interacts with both σ1 and NMDA receptors to a similar extent. nih.gov The development of adamantyl-diarylalkylamines has been pursued to create σ1 receptor ligands with potential applications in cancer therapy. nih.gov
CXCR2: The CXCR2 receptor is a chemokine receptor that plays a critical role in neutrophil migration to sites of inflammation. nih.gov While there is no direct evidence of this compound interacting with CXCR2, substituted benzamides have been developed as potent antagonists of both CXCR1 and CXCR2 receptors. nih.gov
Glutamate Receptors: Glutamate receptors are crucial for excitatory synaptic transmission and plasticity in the central nervous system. wikipedia.org Adamantane derivatives like memantine are known to act as non-competitive antagonists of the NMDA subtype of glutamate receptors. nih.gov The P2X7 receptor, a target for adamantane benzamides, can also modulate the release of glutamate. nih.gov
5-HT Receptors: Benzamide derivatives have been investigated for their activity at serotonin (B10506) (5-HT) receptors. nih.govnih.gov Specifically, some benzamides have shown evidence of interacting with the 5-HT4 receptor subtype. nih.gov However, studies on certain arylpiperazine derivatives with a terminal benzamide fragment have indicated a lack of significant affinity for 5-HT receptors. nih.gov
Enzymatic Interaction and Inhibition Mechanisms (in vitro)
The potential for this compound to interact with and inhibit enzymes is another area of interest, given the known activities of related compounds.
The adamantane moiety is a feature in several enzyme inhibitors. nih.gov For example, adamantane derivatives have been developed as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the management of diabetes. nih.gov Furthermore, a recent study focused on the development of N-(1-Adamantyl)benzamides as dual modulators of the cannabinoid CB2 receptor and the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. nih.gov This suggests that the adamantyl-benzamide scaffold has the potential to interact with and inhibit specific enzymes. Additionally, some benzamide derivatives have been shown to inhibit Rho-associated kinase-1 (ROCK1). peerj.com
Kinetic Studies of Enzyme Inhibition (e.g., bacterial gyrase, BRAF protein kinase)
No studies detailing the kinetic parameters of enzyme inhibition by this compound have been identified in the public domain. There is no available information regarding its potential inhibitory effects on enzymes such as bacterial gyrase or BRAF protein kinase.
Allosteric Modulation Studies
There is no published research available that investigates the potential allosteric modulation of any protein or receptor by this compound.
Protein-Ligand Complex Characterization (Biophysical Techniques)
Spectroscopic Analysis of Binding Events
No spectroscopic data, such as that from fluorescence spectroscopy, circular dichroism, or nuclear magnetic resonance (NMR) spectroscopy, could be located to characterize the binding events between this compound and any protein target.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
No isothermal titration calorimetry (ITC) studies have been reported for this compound. Consequently, there is no data available on the thermodynamic parameters (e.g., binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS)) of its interaction with any biological macromolecule.
Cellular Uptake and Subcellular Localization Studies (non-human cell lines)
No research has been published detailing the cellular uptake or subcellular localization of this compound in any non-human cell lines.
Structure Activity Relationship Sar Investigations of N 2 Adamantyl N Ethyl 4 Methylbenzamide Analogues
Impact of Core Benzamide (B126) Scaffold Modifications on Molecular Interactions
The benzamide core serves as the central scaffold, and its substitution pattern and the integrity of the amide linkage are pivotal for molecular activity.
Modifications to the 4-methylbenzamide (B193301) ring significantly influence the compound's interaction with its biological targets. The position and nature of substituents can alter electronic properties and steric profiles, which are crucial for binding.
Research into related substituted benzamide ligands indicates that the substituent pattern dictates how the molecule orients itself within a binding pocket. nih.gov Polar substituents, in particular, can play a critical, albeit indirect, role in mediating interactions. nih.gov For instance, studies on some benzamide series have shown that polar, hydrogen-bond-accepting groups at the meta-position (5-position) and hydrogen-bond-donating or accepting groups at the para-position (4-position) can enhance binding affinity. nih.gov Conversely, the introduction of certain groups can be detrimental to activity. Preliminary SAR studies on other N-substituted benzamide derivatives have shown that adding a chlorine atom or a nitro-group to the benzamide ring can significantly decrease antiproliferative activity. nih.gov
Below is a data table summarizing the effects of various substituents on the benzamide ring based on findings from related compound series.
| Substituent Type | Position | Effect on Activity/Binding | Citation |
| Polar H-bond accepting | Meta (5-) | Enhancement | nih.gov |
| Polar H-bond donating/accepting | Para (4-) | Enhancement | nih.gov |
| Chlorine | Not Specified | Decrease | nih.gov |
| Nitro | Not Specified | Decrease | nih.gov |
| Methyl | Ortho (2-, 6-) | Causes steric twist, interrupts conjugation | researchgate.net |
The amide linkage (-CO-NH-) is a crucial structural element in many biologically active molecules, providing rigidity and specific hydrogen bonding capabilities. In the context of N-2-adamantyl-N-ethyl-4-methylbenzamide, this bond maintains the spatial relationship between the aromatic ring and the bulky aliphatic substituents (adamantyl and ethyl groups).
While direct studies on amide bond bioisosteres for this specific compound are not detailed in the provided sources, research on other complex benzamides demonstrates a very tight structure-activity relationship around this core, where attempts to replace or alter the central ring and its linkage often fail to enhance potency. researchgate.net The planarity and the hydrogen bonding potential of the amide group are often essential for anchoring the ligand in its binding site. Any variation, such as replacing it with a more flexible thioamide or a reverse amide, would alter the conformational rigidity and the electronic distribution, likely disrupting the precise molecular recognition required for activity.
Role of the N-Ethyl Moiety in Binding Affinity
The N-ethyl group is not merely a simple alkyl substituent; its size and lipophilicity are often finely tuned for optimal fitting into a hydrophobic sub-pocket of the target protein. SAR studies on related N-alkylated compounds confirm that the nature of this substituent is critical.
In several series of adamantane-based active compounds, modification of the N-alkyl group has dramatic consequences. For example, in one class of adamantane (B196018) derivatives, N-methylation caused a significant reduction in antiviral activity. nih.gov In another instance, an N-ethyl derivative was found to be less potent than the parent compound which had a primary amine (N-H). nih.gov This indicates that there is a specific steric and electronic requirement at this position. The ethyl group in this compound likely provides a superior balance of properties compared to smaller (methyl) or larger alkyl groups for its specific target, contributing to an improved binding affinity profile. Studies on other N-ethyl-benzamide series have also highlighted the importance of this group in establishing critical interactions within the binding pocket of their targets. nih.gov
The following table illustrates the sensitivity of activity to changes in the N-alkyl substituent in related compound classes.
| N-Substituent | Impact on Activity (in related series) | Citation |
| Methyl | Dramatic reduction | nih.gov |
| Ethyl | Less potent than N-H in some series | nih.gov |
| Hydrogen (Amine) | More potent than N-ethyl in some series | nih.gov |
Adamantyl Moiety Contributions to Molecular Recognition
The adamantyl group is a key pharmacophore that significantly influences the properties of the entire molecule. Its unique, rigid, and highly lipophilic cage-like structure is instrumental in molecular recognition. nih.govresearchgate.net This moiety is often described as a "lipophilic bullet" that can anchor the molecule into a hydrophobic pocket of a receptor or enzyme. nih.gov The steric bulk of the adamantyl group can also shield adjacent functional groups, such as the amide linkage, from enzymatic degradation, thereby enhancing metabolic stability and the compound's plasma half-life. nih.govresearchgate.net The inclusion of an adamantyl group generally increases the lipophilicity of a molecule, which can be crucial for its transport and distribution properties. nih.gov
Stereochemistry is a fundamental aspect of drug design, as biological macromolecules are chiral and often interact differently with the various stereoisomers of a ligand. omicsonline.org The adamantane cage in this compound is attached via its C-2 position. Unlike the C-1 position, the C-2 position of adamantane is a chiral center.
This means that this compound can exist as two distinct enantiomers. Studies on other chiral adamantane-containing molecules, such as adamantyl-peptides, have demonstrated that different stereoisomers can exhibit varying levels of biological activity. researchgate.net It is therefore highly probable that the enantiomers of this compound would display different binding affinities and potencies, as one isomer will likely have a three-dimensional shape that is more complementary to the target's binding site than the other.
While the adamantane cage is often treated as a single bulky hydrophobic unit, modifications to the cage itself can further refine the molecule's activity. Research on various adamantane derivatives has shown that even minor substitutions on the adamantyl ring can lead to markedly different potencies. nih.gov
For example, studies on other classes of inhibitors have shown that introducing substituents onto the adamantane ring can significantly increase binding activity. researchgate.net This suggests that the adamantane group does more than simply occupy a large pocket; its surface can engage in specific van der Waals or hydrophobic interactions that can be optimized. Replacing the adamantane with other bulky lipophilic groups or modifying its structure (e.g., creating annulated ring systems) has been shown to have a significant impact on biological activity, confirming that the specific shape and properties of the adamantane cage are crucial for its function in this context. nih.gov
The table below provides examples of how adamantane modifications have affected the activity of other compound series.
| Adamantane Modification | Impact on Activity (in related series) | Citation |
| 3-methyl or 3,5-dimethyl substitution | Markedly different potencies | nih.gov |
| Fluorination/Chlorination | Significant increase in potency for some targets | researchgate.net |
| Replacement with cyclohexyl | Encouraging results in some series, prompting adamantyl use | nih.gov |
Methylene (B1212753) Linker Effects to Adamantane
The introduction of a methylene (-CH2-) linker between the adamantane cage and the nitrogen atom of the benzamide core in analogues of this compound has been shown to have a significant impact on their biological activity. This modification, while seemingly minor, alters the spatial relationship between the lipophilic adamantane group and the central amide scaffold, which in turn influences how the molecule fits into and interacts with its target binding site.
Research findings indicate that the presence and length of the linker are critical. For instance, in a series of related benzimidazole (B57391) derivatives, replacing a direct amino group connection with a methylene linker at the C2 position led to a notable decrease in anti-inflammatory activity, highlighting the importance of the guanidine (B92328) fraction's placement for that specific target. nih.gov This suggests that the optimal distance and orientation of the bulky adamantyl group are crucial for achieving the desired biological effect. The linker can provide greater rotational freedom, allowing the adamantane group to adopt a more favorable conformation for binding. However, if this increased flexibility leads to a conformation that is sterically or electronically disfavored, a reduction in activity can be observed.
The following table summarizes the conceptual effects of a methylene linker on the activity of adamantane-containing compounds based on analogous research:
| Compound Modification | Structural Change | Observed/Hypothesized Effect on Activity | Rationale |
| Direct N-adamantyl connection | Adamantane directly attached to the amide nitrogen. | Potentially higher rigidity, may be optimal if the target accommodates this conformation. | The fixed orientation of the adamantane may lead to a stronger, more specific interaction if the binding pocket is a perfect fit. |
| Insertion of a methylene linker | Adamantane is separated from the amide nitrogen by a -CH2- group. | Increased flexibility, can lead to either enhanced or diminished activity depending on the target. | The linker allows the adamantane to explore a larger conformational space, potentially finding a better binding orientation. Conversely, it might introduce unfavorable entropic costs upon binding. |
| Elongation of the linker | Introduction of an ethyl or longer chain linker. | Generally, a decrease in activity is observed beyond an optimal linker length. | An overly long linker can position the adamantyl group outside the desired binding pocket or introduce excessive flexibility, reducing the probability of adopting the active conformation. |
Conformational Rigidity and Flexibility in SAR
The balance between conformational rigidity and flexibility is a cornerstone of the structure-activity relationship for this compound and its analogues. The adamantane group itself is inherently rigid, a feature that can be advantageous in drug design as it reduces the entropic penalty of binding to a target. This rigidity helps to pre-organize the molecule into a conformation that is favorable for binding.
For benzamide-type structures, the rotation around the phenyl-carbonyl bond and the amide bond are key conformational variables. nih.gov The presence of N-alkylation, such as the N-ethyl group in the title compound, can influence the planarity of the amide group and the rotational barrier around the C-N bond. nih.govrcsi.com The interplay of these factors determines the molecule's ability to adopt the specific conformation required for biological activity.
The following table outlines the key conformational considerations:
| Molecular Fragment | Conformational Feature | Impact on SAR |
| Adamantane Cage | Inherently rigid polycyclic structure. | Reduces the number of possible conformations, which can lead to higher affinity and selectivity by pre-organizing the molecule for its target. nih.gov |
| N-Ethyl Group | Introduces a degree of flexibility and steric bulk around the amide nitrogen. | Influences the rotational barrier of the amide bond and the overall shape of the molecule, affecting how it fits into a binding pocket. nih.gov |
| 4-Methylbenzamide Core | The amide bond can exist in cis or trans isomers, and there is rotational freedom around the aryl-carbonyl bond. | The preferred conformation is crucial for aligning key interaction points (e.g., hydrogen bond donors/acceptors, aromatic ring) with the target. nih.govnih.gov |
In essence, the SAR of this compound analogues is a delicate dance between the rigid, space-filling adamantane group and the more flexible N-ethyl-benzamide core. Optimizing this balance is a key objective in the design of new compounds with improved therapeutic profiles.
Advanced Analytical Research Methodologies for N 2 Adamantyl N Ethyl 4 Methylbenzamide
High-Resolution Mass Spectrometry for Mechanistic Studies
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and for studying its fragmentation patterns, which can provide insights into its structure and reactivity.
Fragmentation Pathway Elucidation
In mass spectrometry, N-2-adamantyl-N-ethyl-4-methylbenzamide would be ionized, typically forming a protonated molecule [M+H]⁺. The subsequent fragmentation of this ion is not random; it follows chemically logical pathways that are dictated by the molecule's structure. The robust adamantyl group, the amide linkage, and the substituted aromatic ring each influence the fragmentation cascade.
A primary fragmentation event would likely involve the cleavage of the amide bond, which is a common and predictable fragmentation pathway for amides. This could lead to the formation of several key fragment ions. For instance, cleavage of the N-C(O) bond could yield a resonance-stabilized acylium ion corresponding to the 4-methylbenzoyl group. Another significant fragmentation would be the loss of the adamantyl group, a bulky and stable carbocation, which would be readily observed. The ethyl group attached to the nitrogen also provides a pathway for fragmentation, such as the loss of an ethene molecule through a McLafferty-type rearrangement if sterically feasible, or simple radical loss.
By analyzing the exact masses of these fragment ions to four or more decimal places, HRMS allows for the determination of their elemental formulas, confirming the identities of the fragments and enabling the precise mapping of the fragmentation pathways. nih.gov
Table 1: Plausible High-Resolution Mass Spectrometry Fragments of this compound
| Fragment Ion | Proposed Structure | Plausible m/z (monoisotopic) |
|---|---|---|
| [M+H]⁺ | C₂₀H₂₉NO⁺ | 300.2324 |
| [M-C₂H₄]⁺ | C₁₈H₂₅NO⁺ | 272.1912 |
| [C₁₀H₁₅]⁺ | Adamantyl cation | 135.1174 |
Isotope Labeling for Reaction Mechanism Tracking
To investigate reaction mechanisms involving this compound, isotope labeling is an invaluable technique when coupled with mass spectrometry. By strategically replacing certain atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the fate of these atoms through a chemical transformation.
For example, if studying the hydrolysis of the amide bond, one could synthesize the compound with an ¹⁸O label on the carbonyl oxygen. By monitoring the mass of the resulting 4-methylbenzoic acid product, one can determine whether the ¹⁸O atom is retained or lost, providing definitive evidence for the mechanism of nucleophilic attack at the carbonyl carbon. Similarly, deuterium (B1214612) labeling of the ethyl group could be used to study metabolic pathways or specific hydrogen transfer reactions. The mass shifts in the precursor and fragment ions in the mass spectrum directly reveal the location of the isotopic label in the products, offering a clear picture of bond-forming and bond-breaking events.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of the hydrogen and carbon atoms, two-dimensional (2D) techniques are necessary to piece together the complete molecular puzzle of a complex molecule like this compound.
2D NMR Techniques for Complex Structural Confirmation
Several 2D NMR experiments would be employed to confirm the structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For the title compound, it would show correlations between adjacent protons in the ethyl group and within the adamantyl cage, as well as between the protons on the 4-methylbenzamide (B193301) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. scielo.br It would be used to definitively assign the ¹³C signals for each protonated carbon in the molecule, such as the CH₂, CH₃, and the various CH and CH₂ groups of the adamantyl moiety.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. scielo.bripb.pt It is particularly crucial for establishing the connectivity between the different structural fragments. For instance, an HMBC experiment would show a correlation from the protons of the N-ethyl group to the carbonyl carbon and to the carbon of the adamantyl group to which the nitrogen is attached. It would also show correlations from the methyl protons of the tolyl group to the aromatic ring carbons, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity of protons. ipb.pt They are essential for determining the stereochemistry and preferred conformation of the molecule in solution.
Table 2: Expected 2D NMR Correlations for Structural Confirmation of this compound
| 2D NMR Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | -CH₂-CH₃ (ethyl) -Correlations within adamantyl protons | Confirms proton-proton adjacencies |
| HSQC | -CH₂ (ethyl) to its carbon -CH₃ (tolyl) to its carbon | Assigns carbon signals for protonated carbons |
| HMBC | -N-CH₂ protons to carbonyl carbon -N-CH₂ protons to adamantyl C-2 -Tolyl-CH₃ protons to aromatic carbons | Confirms connectivity of structural fragments |
Solution State Conformational Analysis
The amide bond in this compound can exhibit rotational restriction, potentially leading to the existence of different conformers (rotamers) in solution. researchgate.net This is due to the partial double bond character of the C-N bond. The bulky adamantyl group and the ethyl group on the nitrogen will significantly influence the rotational barrier and the preferred conformation.
Variable temperature (VT) NMR studies can be employed to investigate this conformational dynamism. At low temperatures, the rotation around the amide bond might be slow enough on the NMR timescale to observe distinct sets of signals for each rotamer. As the temperature is increased, these signals would broaden and eventually coalesce into a single set of time-averaged signals. The analysis of these changes allows for the determination of the thermodynamic and kinetic parameters of the rotational process. researchgate.net
Furthermore, NOESY or ROESY data can provide crucial insights into the preferred conformation in the solution state. ipb.pt For instance, observing a Nuclear Overhauser Effect between the protons of the ethyl group and specific protons on the adamantyl or benzoyl moieties would indicate their spatial proximity, allowing for the construction of a three-dimensional model of the dominant solution-state conformation. researchgate.net
X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
While NMR provides information about the structure in solution, X-ray crystallography offers an unparalleled, precise view of the molecule's three-dimensional geometry in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the exact position of each atom.
Beyond the intramolecular details, X-ray crystallography reveals how the molecules pack together in the crystal lattice. mdpi.com This packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and potentially C-H···π interactions between the adamantyl or ethyl groups and the aromatic ring of a neighboring molecule. nih.gov Understanding these interactions is crucial as they can influence the physical properties of the compound, such as its melting point and solubility.
Table 3: Potential Crystallographic Data for this compound
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Details of the crystal lattice symmetry |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit of the crystal |
| Bond Lengths (e.g., C=O, C-N, C-C) | Precise distances between bonded atoms |
| Bond Angles (e.g., C-N-C, O=C-N) | Angles between adjacent bonds |
| Torsion Angles | Defines the conformation of flexible parts of the molecule |
Single-Crystal X-ray Diffraction of Synthetic Intermediates and Derivatives
Single-crystal X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing, which is crucial for confirming the stereochemistry of synthetic intermediates and understanding the conformational properties of derivatives.
While a crystal structure for this compound itself is not available, valuable insights can be drawn from the XRD analysis of closely related adamantane (B196018) derivatives. Research on compounds such as 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides demonstrates the utility of this method. mdpi.com In a representative study, two such derivatives were synthesized and their structures were determined by single-crystal XRD to analyze how different substituents influence molecular conformation and intermolecular hydrogen bonding patterns. mdpi.com
The analysis revealed that both compounds crystallize in the triclinic system, but the substitution pattern leads to significant conformational differences around the thioamide moiety. mdpi.com Such studies are vital, as the specific arrangement of atoms and functional groups in the solid state, dictated by forces like hydrogen bonding and van der Waals interactions, can influence a compound's physical properties and biological activity.
Crystallographic Data for Adamantane Derivatives
The following table presents crystallographic data for two adamantane derivatives, illustrating the detailed structural information obtained from single-crystal X-ray diffraction experiments. mdpi.com
| Parameter | Compound 1: 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Compound 2: 2-(Adamantane-1-carbonyl)-N-(cyclohexyl)hydrazine-1-carbothioamide |
| Chemical Formula | C₁₆H₂₇N₃OS | C₁₈H₂₉N₃OS |
| Formula Weight | 309.47 | 335.51 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 6.2251(4) | 10.0215(7) |
| b (Å) | 9.7735(6) | 10.3758(7) |
| c (Å) | 14.3948(9) | 10.4727(7) |
| α (°) ** | 89.989(5) | 62.771(6) |
| β (°) | 84.444(5) | 87.893(6) |
| γ (°) | 80.528(5) | 72.844(6) |
| Volume (ų) ** | 857.94(9) | 924.34(11) |
| Z | 2 | 2 |
| Temperature (K) | 160 | 160 |
| Calculated Density (g/cm³) | 1.198 | 1.205 |
Data sourced from "X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides". mdpi.com
Co-Crystallization with Macromolecular Targets for Interaction Visualization
Co-crystallization is a powerful technique used to determine the structure of a small molecule ligand bound to its macromolecular target, typically a protein or nucleic acid. youtube.com The method involves combining the purified macromolecule and the ligand in solution and setting up crystallization trials. youtube.com If successful, the resulting crystals contain the protein-ligand complex, and its structure can be solved using X-ray diffraction.
The primary goal of co-crystallization is to visualize the precise binding mode of the ligand within the target's active or allosteric site. This provides a detailed, atomic-level map of the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern molecular recognition and binding affinity. For a compound like this compound, understanding these interactions with a putative protein target would be a critical step in elucidating its mechanism of action.
The adamantane moiety is particularly interesting in this context. Due to its bulky, rigid, and lipophilic nature, it often occupies hydrophobic pockets within a protein's binding site. nih.gov Studies on adamantane-derived scaffolds targeting specific proteins, such as the sigma-2 receptor, utilize this principle for rational drug design. nih.gov While experimental co-crystal structures are the gold standard, computational methods like molecular docking are often used to predict these binding interactions beforehand. nih.gov
The insights gained from co-crystal structures are invaluable for structure-based drug design, allowing researchers to modify a ligand's chemical structure to improve its potency, selectivity, and pharmacokinetic properties. The technique can reveal, for example, that a ligand is stabilizing a particular protein conformation, an effect that may not be possible to achieve with the protein alone. youtube.com
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of N-2-adamantyl-N-ethyl-4-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is commonly employed:
Amide Coupling : React 4-methylbenzoyl chloride with N-ethyl-2-adamantylamine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor completion via TLC (hexane:ethyl acetate, 3:1).
Purification : Use column chromatography (silica gel, gradient elution) to isolate the product. Optimize solvent choice (e.g., DCM for high solubility) and temperature (0–25°C) to minimize side reactions like hydrolysis .
Key Validation : Confirm yield and purity via -NMR and LC-MS.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- - and -NMR : Assign peaks for adamantyl protons (δ 1.6–2.1 ppm, multiplet) and the ethyl group (δ 1.2–1.4 ppm, triplet). The benzamide carbonyl (C=O) appears at ~167 ppm in -NMR .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <2 ppm mass error.
- X-ray Crystallography (if crystalline): Resolve adamantyl geometry and amide bond conformation .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological testing?
- Methodological Answer :
- HPLC/LC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to achieve ≥95% purity. Monitor UV absorption at 254 nm .
- Elemental Analysis : Ensure C, H, N values deviate <0.4% from theoretical values.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the adamantyl group in this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with cyclohexyl, norbornyl, or tert-butyl groups replacing adamantyl.
- Biological Assays : Test against target enzymes (e.g., kinases) to compare IC values. Use molecular docking (e.g., AutoDock Vina) to correlate adamantyl hydrophobicity with binding affinity .
- Statistical Analysis : Apply ANOVA to determine significance (p < 0.05) across analogs .
Q. What experimental strategies are effective for resolving contradictions between computational predictions and observed bioactivity data for this compound?
- Methodological Answer :
- Cross-Validation : Re-run docking simulations with explicit solvent models (e.g., Molecular Dynamics in GROMACS) to account for solvation effects.
- Enzymatic Assays : Use stopped-flow kinetics to measure on/off rates, addressing discrepancies between in silico and in vitro results .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro studies?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins.
- pH Adjustment : Test solubility in phosphate buffer (pH 7.4) vs. citrate (pH 5.0) to exploit protonation of the amide group .
Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?
- Methodological Answer :
- Liver Microsomes : Incubate with human or rat microsomes (37°C, NADPH-regenerating system). Quantify parent compound depletion via LC-MS/MS over 60 minutes.
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
Data Analysis & Interpretation
Q. How should researchers handle inconsistent spectroscopic data (e.g., NMR splitting patterns) during structural elucidation?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in the amide bond) by acquiring spectra at −40°C to 25°C.
- 2D NMR (HSQC, HMBC) : Assign ambiguous protons through - correlations .
Q. What statistical frameworks are recommended for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer :
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
